(+)-Papaveroxinoline Acetate
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Overview
Description
(+)-Papaveroxinoline Acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Papaveroxinoline Acetate typically involves the esterification reaction between papaveroxinoline and acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents in the industrial process is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(+)-Papaveroxinoline Acetate undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Papaveroxinoline and acetic acid.
Reduction: Papaveroxinoline alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(+)-Papaveroxinoline Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-Papaveroxinoline Acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
(+)-Papaveroxinoline Acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structural features and biological activities . Similar compounds include:
Ethyl Acetate: Commonly used as a solvent and in the production of perfumes.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactions make it an interesting subject for research and industrial applications. Ongoing studies continue to uncover its full potential and mechanisms of action.
Properties
IUPAC Name |
[6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLMVUCRQGQQT-VWNXMTODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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